molecular formula C20H24BrNO2 B296674 2-(2-bromo-4-ethylphenoxy)-N-(2-tert-butylphenyl)acetamide

2-(2-bromo-4-ethylphenoxy)-N-(2-tert-butylphenyl)acetamide

カタログ番号 B296674
分子量: 390.3 g/mol
InChIキー: IEZKVNKEFNDGOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-bromo-4-ethylphenoxy)-N-(2-tert-butylphenyl)acetamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is commonly referred to as BTEA and is used as a tool compound to investigate various biological processes.

作用機序

BTEA acts as a competitive inhibitor of PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its biological activity. The inhibition of PKC by BTEA has been shown to have downstream effects on various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
BTEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, BTEA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

One of the main advantages of using BTEA in lab experiments is its potency and specificity for PKC enzymes. This allows for precise modulation of PKC activity in cells and tissues. However, one limitation of using BTEA is its relatively short half-life in vivo, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on BTEA. One area of interest is the development of more potent and selective inhibitors of PKC enzymes. Another area of interest is the investigation of the downstream effects of PKC inhibition by BTEA on various signaling pathways. Additionally, the therapeutic potential of BTEA in cancer, inflammation, and neurodegenerative diseases should be further explored.

合成法

The synthesis of BTEA involves the reaction of 2-bromo-4-ethylphenol with 2-tert-butylaniline in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain BTEA in its pure form. This method has been optimized to produce high yields of BTEA with good purity.

科学的研究の応用

BTEA has been extensively used as a tool compound to investigate various biological processes. It has been shown to be a potent inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC by BTEA has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

特性

分子式

C20H24BrNO2

分子量

390.3 g/mol

IUPAC名

2-(2-bromo-4-ethylphenoxy)-N-(2-tert-butylphenyl)acetamide

InChI

InChI=1S/C20H24BrNO2/c1-5-14-10-11-18(16(21)12-14)24-13-19(23)22-17-9-7-6-8-15(17)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,23)

InChIキー

IEZKVNKEFNDGOL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)Br

正規SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。